molecular formula C8H17ClFNO B1531611 4-(3-Fluoropropoxy)piperidine hydrochloride CAS No. 2203015-77-2

4-(3-Fluoropropoxy)piperidine hydrochloride

Cat. No.: B1531611
CAS No.: 2203015-77-2
M. Wt: 197.68 g/mol
InChI Key: SEFYGMIWMMDUSQ-UHFFFAOYSA-N
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Description

4-(3-Fluoropropoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The addition of a fluoropropoxy group to the piperidine ring enhances its chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropropoxy)piperidine hydrochloride typically involves the reaction of piperidine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluoropropoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropropoxy group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and alter cellular functions, contributing to its observed pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenoxy)piperidine hydrochloride
  • 4-(3-Fluorophenyl)piperidine hydrochloride
  • 4-(3-Fluorobenzyl)piperidine hydrochloride

Uniqueness

4-(3-Fluoropropoxy)piperidine hydrochloride is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-(3-fluoropropoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-4-1-7-11-8-2-5-10-6-3-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFYGMIWMMDUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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